5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
Overview
Description
5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as DCPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in inflammation and cancer. This compound has also been found to inhibit the activity of the RNA-dependent RNA polymerase of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspases and inducing the release of cytochrome c. It also inhibits cell cycle progression by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the advantages of 5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. It also exhibits low toxicity and good solubility in water, which makes it suitable for in vivo experiments. However, one of the limitations of this compound is its low stability, which may affect its efficacy in biological systems. It also requires further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide. One of the directions is to further investigate its anticancer properties and its potential use in combination with other anticancer drugs. Another direction is to explore its antiviral properties and its potential use in the treatment of viral infections. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop new formulations for its delivery. Overall, this compound has shown promising potential for various applications in the field of medicine and biotechnology.
Scientific Research Applications
5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been found to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5,6-dichloro-8-ethoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-2-25-14-7-13(19)15(20)11-6-12(18(24)26-16(11)14)17(23)22-9-10-4-3-5-21-8-10/h3-8H,2,9H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIQMUUZYBPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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